![molecular formula C17H26ClNO4 B5304016 ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
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Overview
Description
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride selectively targets and blocks the mGluR5 receptor, which is involved in regulating synaptic transmission and plasticity in the brain. By inhibiting this receptor, ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride can modulate glutamate signaling and reduce excitotoxicity, which is believed to contribute to the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been shown to have a range of biochemical and physiological effects, including reducing seizures and improving cognitive function in animal models of neurological disorders. It has also been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling in the brain. However, one limitation of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is its relatively low potency, which may require higher dosages for therapeutic efficacy.
Future Directions
There are several potential future directions for research on ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, including:
1. Investigating its potential use in combination with other drugs for treating neurological disorders.
2. Developing more potent and selective mGluR5 antagonists.
3. Studying the long-term effects of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride on brain function and behavior.
4. Investigating the potential use of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride in treating other disorders, such as depression and schizophrenia.
5. Developing new methods for delivering ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride to the brain, such as through the use of nanoparticles or gene therapy.
Synthesis Methods
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride can be synthesized through a multi-step process involving the reaction of piperidine with 3-methoxyphenol to form 2-(3-methoxyphenoxy)piperidine. This compound is then reacted with ethyl 4-chloropyridine-3-carboxylate to form ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate, which is then hydrolyzed to the hydrochloride salt form of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride.
Scientific Research Applications
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has also been studied for its potential use in treating addiction and anxiety disorders.
properties
IUPAC Name |
ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-3-21-17(19)14-7-9-18(10-8-14)11-12-22-16-6-4-5-15(13-16)20-2;/h4-6,13-14H,3,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJUSOOPJGDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC(=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
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